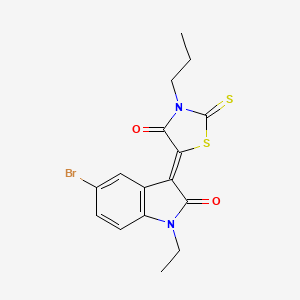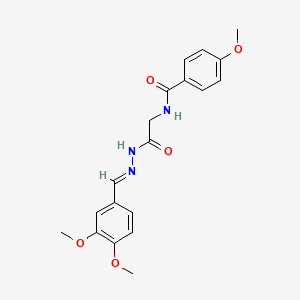![molecular formula C27H31ClN2O5 B12026845 5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026845.png)
5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Clorofenil)-3-hidroxi-4-(4-isopropoxi-3-metilbenzoil)-1-[2-(4-morfolinil)etil]-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que incluye un grupo clorofenilo, un grupo hidroxilo, un grupo isopropoxi-metilbenzoil y un grupo morfolinil-etil.
Métodos De Preparación
La síntesis de 5-(4-Clorofenil)-3-hidroxi-4-(4-isopropoxi-3-metilbenzoil)-1-[2-(4-morfolinil)etil]-1,5-dihidro-2H-pirrol-2-ona implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. La ruta sintética generalmente comienza con la preparación de la estructura central de pirrol-2-ona, seguida de la introducción de los grupos clorofenilo, hidroxilo, isopropoxi-metilbenzoil y morfolinil-etil a través de diversas reacciones químicas. Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de reactores de gran escala y sistemas de purificación.
Análisis De Reacciones Químicas
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona.
Reducción: El grupo carbonilo en la parte isopropoxi-metilbenzoil puede reducirse a un alcohol.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución aromática nucleofílica. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
5-(4-Clorofenil)-3-hidroxi-4-(4-isopropoxi-3-metilbenzoil)-1-[2-(4-morfolinil)etil]-1,5-dihidro-2H-pirrol-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y vías específicas involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
En comparación con compuestos similares, 5-(4-Clorofenil)-3-hidroxi-4-(4-isopropoxi-3-metilbenzoil)-1-[2-(4-morfolinil)etil]-1,5-dihidro-2H-pirrol-2-ona destaca por su combinación única de grupos funcionales y características estructurales. Los compuestos similares pueden incluir otros derivados de pirrol-2-ona con diferentes sustituyentes, tales como:
- 5-(4-Clorofenil)-4-(4-metilbenzoil)oxolano-2,3-diona
- 5-(4-Clorofenil)-3-hidroxi-4-(4-metilbenzoil)-1-[2-(4-morfolinil)etil]-1,5-dihidro-2H-pirrol-2-ona
Propiedades
Fórmula molecular |
C27H31ClN2O5 |
|---|---|
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H31ClN2O5/c1-17(2)35-22-9-6-20(16-18(22)3)25(31)23-24(19-4-7-21(28)8-5-19)30(27(33)26(23)32)11-10-29-12-14-34-15-13-29/h4-9,16-17,24,31H,10-15H2,1-3H3/b25-23- |
Clave InChI |
NFSQPANWEBXJSR-BZZOAKBMSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)OC(C)C |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12026767.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12026774.png)
![4-(benzyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12026776.png)
![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026793.png)

![11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026803.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026805.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026814.png)

![N-(2-ethoxyphenyl)-2-[3-oxo-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12026829.png)


